molecular formula C26H29N3O3S B1243035 N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE

N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B1243035
M. Wt: 463.6 g/mol
InChI Key: ASPBUUVBTWTTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Scientific Research Applications

N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to sulfonation and subsequent functional group modifications. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase and its potential as an anticancer agent highlight its significance in scientific research .

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H29N3O3S/c1-21-7-13-25(14-8-21)33(31,32)27-19-22-9-11-24(12-10-22)26(30)29-17-15-28(16-18-29)20-23-5-3-2-4-6-23/h2-14,27H,15-20H2,1H3

InChI Key

ASPBUUVBTWTTAK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE
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N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE
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N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE
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N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE

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